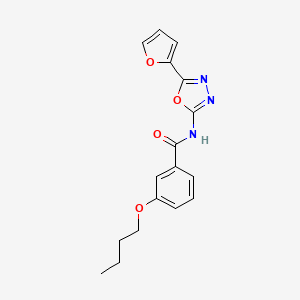
3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanisms of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, where it has shown promising results in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to modulate specific neurotransmitter systems in the brain, which may be responsible for its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate specific neurotransmitter systems in the brain. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potent anti-cancer properties. Additionally, this compound has also shown promising results in the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of 3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. One of the significant future directions is the further exploration of this compound's potential applications in the field of cancer research. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential applications in the field of neuroscience. Furthermore, there is a need for the development of more efficient synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, 3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has shown promising results in various scientific research applications. This compound has potent anti-cancer properties, can modulate specific neurotransmitter systems in the brain, and has anti-inflammatory and antioxidant properties. However, the complex synthesis method may limit its availability for research purposes. Further research is needed to explore the potential applications of this compound and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis include 5-amino-1,3,4-oxadiazole-2-carboxylic acid, furan-2-carboxylic acid, and butylamine. The synthesis involves the protection of the amine group of the 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the protected amine with furan-2-carboxylic acid. The resulting product is then deprotected, and the butylamine is added to form the final compound.
properties
IUPAC Name |
3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(24-17)14-8-5-10-23-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZUGVDRCIZKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

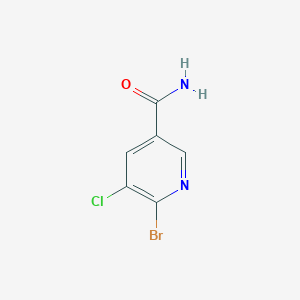
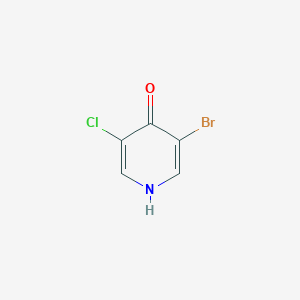
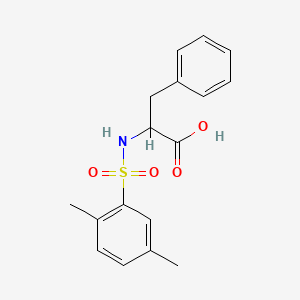
![N-(2-furylmethyl)-4-{[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2638984.png)
![3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2638985.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)
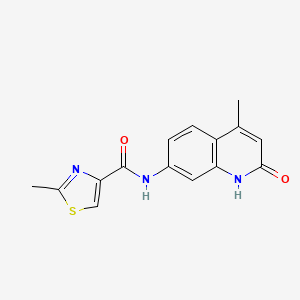


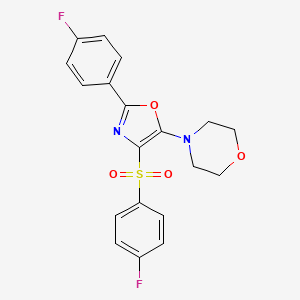
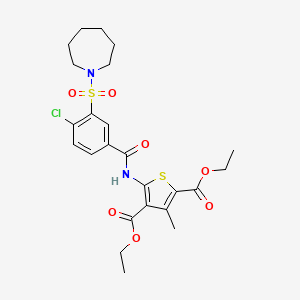
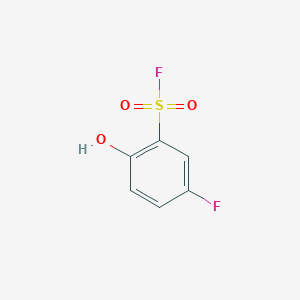
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)